4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride
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Overview
Description
4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a 4-chlorophenylamino group, an 8-methoxy group, and a 3-carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of the 4-Chlorophenylamino Group: The 4-chlorophenylamino group can be introduced through a nucleophilic aromatic substitution reaction, where 4-chloroaniline reacts with the quinoline core under basic conditions.
Methoxylation: The 8-methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Cyanation: The 3-carbonitrile group can be introduced through a cyanation reaction, where a suitable cyanating agent like potassium cyanide is used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro or carbonitrile groups, converting them to amines or amides, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amines or amides.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. Additionally, it can interfere with microbial cell wall synthesis, making it effective against certain bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride
- 4-((4-Fluorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride
- 4-((4-Methylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride
Uniqueness
4-((4-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is unique due to the presence of the 4-chlorophenylamino group, which imparts specific electronic and steric properties. This makes it distinct in terms of its reactivity and biological activity compared to other similar compounds with different substituents.
Properties
IUPAC Name |
4-(4-chloroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O.ClH/c1-22-15-4-2-3-14-16(11(9-19)10-20-17(14)15)21-13-7-5-12(18)6-8-13;/h2-8,10H,1H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAMLGLFMZYJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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